
2-(phenylthio)-N-(2-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(phenylthio)-N-(2-pyridinylmethyl)acetamide, commonly known as PTMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMAP is a derivative of N-acetyl-L-methionine and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of PTMAP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase. PTMAP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism of action of PTMAP needs further investigation.
Biochemical and Physiological Effects:
PTMAP has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. PTMAP has also been shown to inhibit the growth of cancer cells and reduce the expression of inflammatory cytokines. PTMAP has been reported to have low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTMAP has several advantages for lab experiments. It is easy to synthesize and has high yields. PTMAP has been shown to exhibit various pharmacological activities, making it a promising starting material for the synthesis of new derivatives. However, PTMAP has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. PTMAP has also been reported to have low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
For research on PTMAP include the synthesis of new derivatives with improved pharmacological activities. The mechanism of action of PTMAP needs further investigation to understand its mode of action fully. PTMAP can also be used as a starting material for the synthesis of new drugs with anticancer, antiviral, and antibacterial activities. The use of PTMAP in drug delivery systems can also be explored to improve the bioavailability of drugs.
Métodos De Síntesis
PTMAP can be synthesized through various methods, including the reaction of N-acetyl-L-methionine with phenylthioacetic acid and 2-chloromethylpyridine, followed by deprotection of the acetyl group. Another method involves the reaction of N-acetyl-L-methionine with phenylthioacetic acid and 2-bromomethylpyridine, followed by deprotection of the acetyl group. Both methods result in the formation of PTMAP with high yields.
Aplicaciones Científicas De Investigación
PTMAP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PTMAP has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been reported to have anti-inflammatory and antioxidant properties. PTMAP has been used as a starting material for the synthesis of various derivatives with improved pharmacological activities.
Propiedades
IUPAC Name |
2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(11-18-13-7-2-1-3-8-13)16-10-12-6-4-5-9-15-12/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEUILVUVSPVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylsulfanyl-N-pyridin-2-ylmethyl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)

![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)
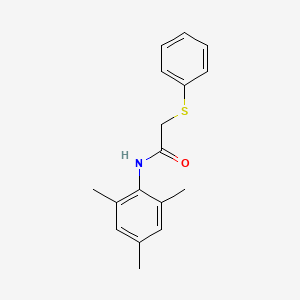
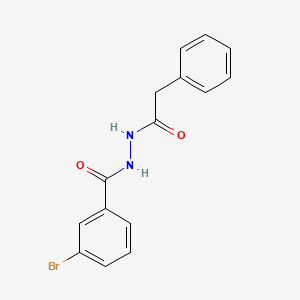
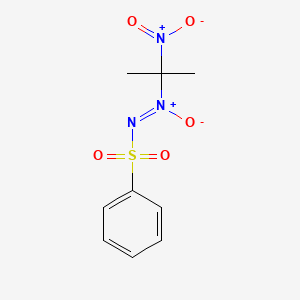
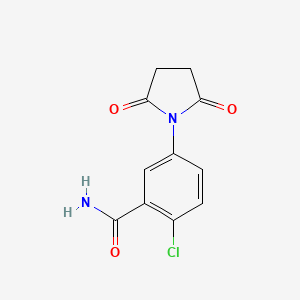
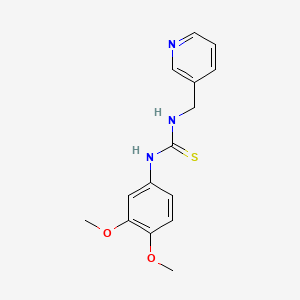
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
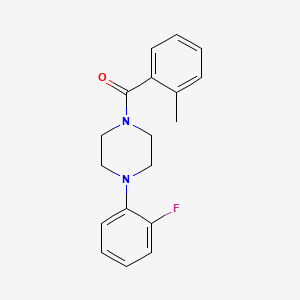
![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)